[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine

Lipophilicity Drug-likeness Membrane permeability

[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine, also named N-(2,4-dichlorobenzyl)hexan-2-amine, is a chiral secondary amine (C₁₃H₁₉Cl₂N, MW 260.20 g/mol) bearing a 2,4-dichlorobenzyl aromatic group linked via a methylene bridge to a racemic hexan-2-yl amine side chain. The compound is catalogued in PubChem (CID with computed descriptors including XLogP3 = 4.8, topological polar surface area (TPSA) = 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and six rotatable bonds.

Molecular Formula C13H19Cl2N
Molecular Weight 260.2 g/mol
CAS No. 1341060-86-3
Cat. No. B1468952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine
CAS1341060-86-3
Molecular FormulaC13H19Cl2N
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESCCCCC(C)NCC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C13H19Cl2N/c1-3-4-5-10(2)16-9-11-6-7-12(14)8-13(11)15/h6-8,10,16H,3-5,9H2,1-2H3
InChIKeyDQBJPSWWUJRPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine (CAS 1341060-86-3): Physicochemical and Structural Baseline for Research Sourcing


[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine, also named N-(2,4-dichlorobenzyl)hexan-2-amine, is a chiral secondary amine (C₁₃H₁₉Cl₂N, MW 260.20 g/mol) bearing a 2,4-dichlorobenzyl aromatic group linked via a methylene bridge to a racemic hexan-2-yl amine side chain [1]. The compound is catalogued in PubChem (CID 63477446) with computed descriptors including XLogP3 = 4.8, topological polar surface area (TPSA) = 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and six rotatable bonds [1]. It is supplied as a research-grade chemical by multiple vendors at purity grades ranging from 95% to 98% and is recommended for long-term storage in cool, dry conditions . No primary research paper or patent explicitly disclosing biological activity for this specific CAS number was identified in public databases at the time of this analysis.

Why [(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine Cannot Be Casually Replaced by In-Class Benzylamine Analogs


Substituted N-benzylalkylamines form a broad structural class, yet small variations in aromatic chlorine substitution pattern, benzylic connectivity, and alkyl chain branching produce quantifiable differences in computed lipophilicity, polar surface area, and molecular weight that directly impact drug-likeness parameters, membrane permeability predictions, and potential target engagement [1][2]. For example, removing both chlorine atoms reduces XLogP3 by 1.3 log units (from 4.8 to 3.5), while relocating the amine from the benzylic to the phenethyl position alters TPSA from 12 Ų to 26 Ų — a change sufficient to shift a compound across commonly applied CNS permeability thresholds [1][3]. Additionally, published structure–activity relationship (SAR) studies on related N-(2,4-dichlorobenzyl)amine scaffolds demonstrate that the 2,4-dichloro substitution pattern confers enhanced enzyme inhibitory potency relative to non-halogenated or mono-halogenated congeners, establishing that this substitution motif is a non-interchangeable pharmacophoric element [4]. These physicochemical and SAR divergences mean that superficially similar benzylamines cannot be assumed to perform equivalently in biological assays or physicochemical profiling without explicit experimental verification.

Quantitative Differentiation Evidence for [(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine Against Closest Structural Analogs


Lipophilicity Step-Gradient: XLogP3 4.8 Versus Non-Chlorinated (3.5) and Mono-Chlorinated (4.1) Analogs

The target compound exhibits an XLogP3 of 4.8, which is +1.3 log units higher than the non-chlorinated analog N-benzylhexan-2-amine (XLogP3 = 3.5) and +0.7 log units higher than the mono‑chlorinated analog N-(4-chlorobenzyl)hexan-2-amine (XLogP3 = 4.1), as reported in PubChem computed properties [1][2][3]. Each incremental chlorine substitution contributes an approximate +0.6 to +0.7 log unit increase, providing a quantifiable and tunable lipophilicity gradient within this analog series. This three-point lipophilicity series enables researchers to select the precise hydrophobicity window required for their specific assay system.

Lipophilicity Drug-likeness Membrane permeability CNS multiparameter optimization

Topological Polar Surface Area Advantage: TPSA 12 Ų Versus Positional Isomer (26 Ų) for Predicted Membrane Permeability

The target compound has a computed TPSA of 12 Ų, which is 14 Ų (54%) lower than the positional isomer 1-(2,4-dichlorophenyl)hexan-2-amine (TPSA = 26 Ų), despite both compounds sharing the same 2,4-dichlorophenyl ring and a hexylamine moiety [1][2]. The critical structural difference is the benzylic methylene spacer (–CH₂–) present in the target compound but absent in the isomer, where the amine is directly attached to the α‑carbon of the hexyl chain adjacent to the aromatic ring. In the target, the methylene spacer insulates the amine nitrogen from the aromatic system, reducing the polar surface contribution. A TPSA below 20 Ų is associated with favorable passive blood–brain barrier penetration, whereas values above 25 Ų are typically flagged as suboptimal for CNS exposure, making this a decision-relevant physicochemical distinction for neuroscience-focused procurement.

Membrane permeability CNS drug design TPSA Physicochemical profiling

2,4-Dichloro Substitution as a Privileged Pharmacophoric Motif: Class-Level SAR from Monoamine Oxidase Inhibition Studies

Williams and Lawson (1974) demonstrated that N-(2,4-dichlorobenzyl)-N-methyl-propargylamine exhibits substantially greater monoamine oxidase (MAO) inhibitory potency than its non‑halogenated benzyl analog, establishing the 2,4-dichlorobenzyl motif as a potency-enhancing pharmacophoric element within N‑substituted benzylamine series [1]. This class-level SAR inference, while not derived from the target compound itself, indicates that the 2,4-dichloro substitution pattern — present in the target compound but absent in N‑benzylhexan-2-amine and only partially present (single 4‑Cl) in N‑(4‑chlorobenzyl)hexan-2-amine — is associated with enhanced target engagement in a mechanistically defined enzymatic system. The target compound retains this substitution pattern, positioning it as a candidate scaffold for enzyme inhibition-focused screening campaigns where halogenation-dependent potency has been validated within the benzylamine chemotype.

Monoamine oxidase Enzyme inhibition Structure–activity relationship Neurodegenerative disease

Chiral Secondary Amine Scaffold: Stereocenter at Hexan-2-yl Carbon Enables Enantiomer-Specific SAR Versus Achiral Primary Benzylamine Analogs

The target compound possesses a single stereocenter at the C-2 position of the hexan-2-yl side chain (PubChem undefined atom stereocenter count = 1) [1], a feature absent in the commonly sourced primary benzylamine building block 2,4-dichlorobenzylamine (CAS 95-00-1, MW 176.04 g/mol, achiral primary amine) [2]. The presence of a stereocenter in a secondary amine scaffold creates the potential for enantiomer‑divergent biological activity — a phenomenon extensively documented across chiral benzylamine ligands targeting aminergic GPCRs, transporters, and ion channels. While the target compound is commercially supplied as a racemate (no defined atom stereocenter), the chiral handle enables downstream enantiomeric resolution or asymmetric synthesis for laboratories seeking to probe stereospecific target interactions, an option unavailable with achiral primary benzylamine analogs.

Chirality Stereochemistry Enantiomer-specific activity Medicinal chemistry

Vendor Purity Tiers: 98% (Leyan) Versus 95% (AKSci) — Impact on Assay Reproducibility in Quantitative Pharmacology

The target compound is commercially available at two distinct purity specifications: 98% from Leyan (Product No. 1631784) and 95% from AKSci (Catalog No. 4937FA) , with CymitQuimica offering a minimum 95% grade . A 3% absolute purity difference (98% vs. 95%) represents a 2.5‑fold difference in total impurity burden (2% vs. 5% total impurities), which can be consequential in sensitive biochemical assays where impurities at the 1–5% level may act as confounding inhibitors, agonists, or fluorescent interferents. For the comparator N‑(4‑chlorobenzyl)hexan-2-amine (CAS 1157841‑85‑4), Leyan also offers a 98% grade , meaning the target compound is not uniquely high-purity within the analog series — however, the availability of differentiated purity grades allows researchers to select the appropriate balance of cost and purity stringency for their specific application.

Purity Quality control Assay reproducibility Procurement specification

Recommended Application Scenarios for [(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine Based on Quantitative Differentiation Evidence


CNS-Focused Screening Library Design: Exploiting Low TPSA (12 Ų) and High Lipophilicity (XLogP3 4.8) for Blood–Brain Barrier Penetration Prediction

The target compound's TPSA of 12 Ų places it well below the widely accepted 60–90 Ų CNS permeability ceiling, while its XLogP3 of 4.8 falls within the optimal CNS drug-like range (1–5). For medicinal chemistry teams constructing focused screening libraries for CNS targets (e.g., aminergic GPCRs, monoamine transporters, sigma receptors), this compound offers a predicted CNS-permeable benzylamine scaffold that differs from the positional isomer 1-(2,4-dichlorophenyl)hexan-2-amine (TPSA 26 Ų, XLogP3 4.4), which is predicted to have inferior passive brain penetration [1][2]. Procurement of the 98% purity grade is recommended for concentration–response assays in this context [3].

SAR Expansion Around 2,4-Dichlorobenzylamine Pharmacophore: Building on Validated MAO Inhibitory Motif With a Non-Propargylic Chiral Scaffold

The 2,4-dichlorobenzyl moiety has literature precedent for enhancing enzyme inhibitory potency within N‑substituted benzylamine series, as demonstrated by Williams and Lawson (1974) for MAO inhibition [1]. The target compound presents this validated pharmacophoric motif on a secondary amine scaffold with a hexan-2-yl side chain that introduces a stereocenter and six rotatable bonds, offering a structurally distinct starting point from the propargylamine-based MAO inhibitors previously characterized. This enables SAR exploration around (a) the impact of replacing the propargyl group with a branched alkyl chain, and (b) enantiomer‑specific activity upon chiral resolution. The lipophilicity gradient across the non‑chlorinated (XLogP3 3.5), mono‑chlorinated (XLogP3 4.1), and 2,4‑dichlorinated (XLogP3 4.8) analogs additionally permits systematic exploration of halogenation-dependent potency and selectivity [2].

Physicochemical Benchmarking and Computational Model Calibration Using a Three-Point Halogenation Lipophilicity Series

The target compound, together with its non‑chlorinated analog (N‑benzylhexan-2-amine, XLogP3 3.5) and mono‑chlorinated analog (N‑(4‑chlorobenzyl)hexan-2-amine, XLogP3 4.1), forms a three-point halogenation gradient with incremental XLogP3 steps of approximately +0.6 to +0.7 per chlorine atom [1][2][3]. This series is well-suited for calibrating in silico ADME prediction models, training machine learning algorithms for logP/logD prediction, or serving as a standard compound set for chromatographic hydrophobicity measurement (e.g., reversed-phase HPLC logD determination). The consistent hexan-2-yl amine backbone across all three compounds controls for alkyl chain effects, isolating the contribution of aromatic chlorine substitution to retention behavior and partition coefficients.

Chiral Resolution and Stereochemistry–Activity Relationship (SSAR) Studies: Exploiting the Hexan-2-yl Stereocenter

The target compound contains a single stereocenter at the hexan-2-yl carbon (undefined stereocenter count = 1 in PubChem) and is supplied as a racemate [1]. For laboratories with chiral chromatography or asymmetric synthesis capabilities, this compound provides a scaffold for enantiomeric resolution followed by comparative biological evaluation of the (R)- and (S)-enantiomers. This is a capability not offered by achiral primary benzylamine analogs such as 2,4-dichlorobenzylamine (CAS 95-00-1) [2]. The 98% purity racemate (Leyan) provides a suitable starting material for preparative chiral separation, with sufficient purity to minimize confounding impurity peaks during enantiomeric purity analysis [3].

Quote Request

Request a Quote for [(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.